3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde is an organic compound that features a pyridine ring substituted with a fluoro group, a dioxaborolane moiety, and an aldehyde group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde typically involves a multi-step processThe final step involves the formylation of the pyridine ring to introduce the aldehyde group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to maximize yield and purity, including the use of specialized catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxylic acid.
Reduction: 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the dioxaborolane group.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde involves its interaction with various molecular targets. The dioxaborolane group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors. The fluoro group can enhance the compound’s binding affinity and selectivity for specific targets .
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: Similar structure but with a benzoate group instead of an aldehyde.
5-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine: Contains a pyrrolo[2,3-b]pyridine ring instead of a pyridine ring.
Uniqueness
The presence of the aldehyde group allows for further functionalization, while the dioxaborolane group provides versatility in cross-coupling reactions .
Properties
Molecular Formula |
C12H15BFNO3 |
---|---|
Molecular Weight |
251.06 g/mol |
IUPAC Name |
3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C12H15BFNO3/c1-11(2)12(3,4)18-13(17-11)8-5-9(14)10(7-16)15-6-8/h5-7H,1-4H3 |
InChI Key |
SXFNZQXADRLQJI-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.